
phenyl N-(2-morpholinoethyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(2-morpholinoethyl)carbamate hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H18N2O3•HCl and a molecular weight of 286.75 .
Molecular Structure Analysis
The molecular formula of this compound is C13H19ClN2O3 . This indicates that it contains 13 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of similar compounds, such as 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been documented. These studies involve detailed NMR, IR, Mass spectral studies, and single crystal X-ray diffraction to confirm the structures. Such compounds have shown significant biological activity, including antibacterial, antioxidant, anti-TB, anti-diabetic, and potential anti-microbial properties (Mamatha S.V et al., 2019).
Biological Activity
- Research into the biological activities of related compounds has highlighted their potential in treating various conditions. For example, carbamate derivatives have been designed to combine inhibitory activities of both acetylcholine esterase (AChE) and monoamine oxidase (MAO), suggesting potential for the treatment of Alzheimer's disease. These compounds are synthesized via multistep procedures and tested for their in vitro activities, providing insights into the structure-activity relationships necessary for dual inhibitory action (J. Sterling et al., 2002).
Photophysical and Photochemical Properties
- The study of water-soluble derivatives of zinc(II) phthalocyanine compounds, which include morpholino groups, has shown promising results for the treatment of cancer via photodynamic therapy (PDT). These compounds exhibit excellent solubility in aqueous media, significant photophysical and photochemical properties in both DMSO and water solutions, and an ability to bind to proteins like bovine serum albumin (BSA), indicating potential for blood circulation and targeted therapy applications (S. Çolak et al., 2016).
Cognitive Enhancement in Aging
- The sigma(1) receptor agonist, 2-(4-morpholinoethyl)-1-phenylcyclohexane-1-carboxylate hydrochloride (PRE-084), has been investigated for its potential to ameliorate spatial learning deficits in aged animals. This study highlights the potential of sigma(1) receptor agonists as cognitive enhancers, particularly in addressing age-related cognitive decline (T. Maurice, 2001).
Propriétés
IUPAC Name |
phenyl N-(2-morpholin-4-ylethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-13(18-12-4-2-1-3-5-12)14-6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKTYQMXOKCWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)OC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

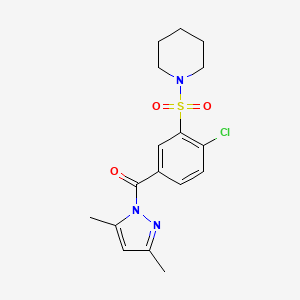
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)
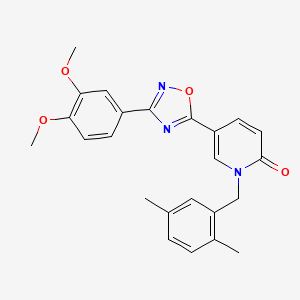
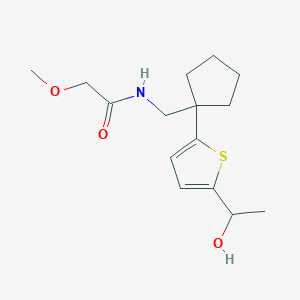
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)
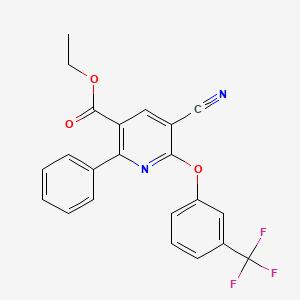
![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)
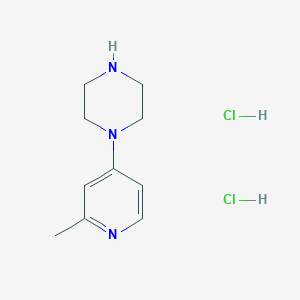
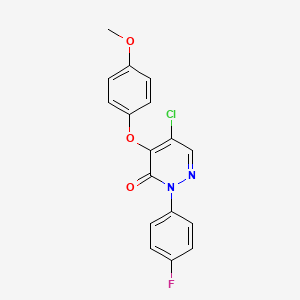
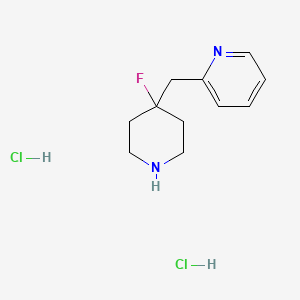
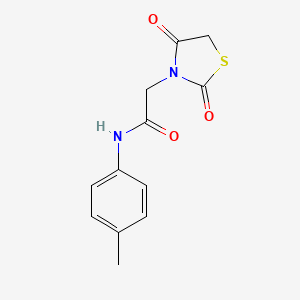
![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)